2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid
Description
Properties
IUPAC Name |
2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4/c17-16(18,19)10-4-3-5-11(8-10)20-14(21)9-24-13-7-2-1-6-12(13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGJXKXVKFOJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-(trifluoromethyl)aniline with chloroformate to form the corresponding carbamate . This intermediate is then reacted with 2-hydroxybenzoic acid under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid involves its interaction with molecular targets, such as enzymes and receptors . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and exert its effects . The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
- 3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid (CAS: 522624-57-3): Molecular Formula: C₁₇H₁₄F₃NO₅ Key Differences: Substitutions at positions 3 and 4 of the benzoic acid core instead of position 2. The 2-(trifluoromethyl)phenyl group versus 3-(trifluoromethyl)phenyl alters steric and electronic interactions. Implications: Positional isomerism may affect binding affinity in biological targets (e.g., cyclooxygenase enzymes) due to spatial incompatibility .
2-[[3-(Trifluoromethyl)phenyl]methoxy]benzoic acid (CAS: 1040038-41-2):
- Molecular Formula : C₁₅H₁₁F₃O₃
- Key Differences : Lacks the carbamoyl bridge; the trifluoromethylphenyl group is directly linked via an ether.
- Implications : The absence of the carbamoyl group reduces hydrogen-bonding capacity, lowering solubility (logP: 3.98 ) compared to the target compound (estimated logP: ~2.5–3.0) .
Functional Group Modifications
- Flufenamic Acid (2-[[3-(Trifluoromethyl)phenyl]amino]benzoic acid, CAS: 530-78-9): Molecular Formula: C₁₄H₁₀F₃NO₂ Key Differences: An amino group replaces the carbamoyl-methoxy linker. Pharmacological Profile: A nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX). The carbamoyl-methoxy group in the target compound may reduce gastrointestinal toxicity (common in amino-linked NSAIDs) while modulating COX-2 selectivity .
- 2-{[2-(Trifluoromethoxy)benzyl]carbamoyl}benzoic acid (from ): Key Differences: Trifluoromethoxy-benzyl carbamoyl group instead of trifluoromethylphenyl.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Features |
|---|---|---|---|---|---|
| Target Compound | 339.27 | ~2.8 | 2 | 5 | Carbamoyl linker, 3-CF₃Ph |
| 3-Methoxy-4-... (CAS: 522624-57-3) | 375.29 | ~3.2 | 2 | 6 | 2-CF₃Ph, 3,4-substitutions |
| 2-[[3-CF₃Ph]methoxy]benzoic acid | 296.24 | 3.98 | 1 | 3 | Ether linker, higher lipophilicity |
| Flufenamic Acid | 281.23 | 4.12 | 2 | 4 | Amino linker, NSAID activity |
Biological Activity
2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid, with a CAS number of 438029-98-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Chemical Formula : C₁₆H₁₂F₃NO₄
- Molecular Weight : 339.27 g/mol
- IUPAC Name : 2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzoic acid
- Appearance : Powder
- Storage Conditions : Room temperature
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂F₃NO₄ |
| Molecular Weight | 339.27 g/mol |
| CAS Number | 438029-98-2 |
| IUPAC Name | 2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzoic acid |
| Appearance | Powder |
Biological Activity Overview
This compound has been investigated primarily for its anti-inflammatory properties. The trifluoromethyl group is known to enhance the pharmacological profile of compounds, potentially increasing their efficacy in biological systems.
Study on Related Compounds
A relevant study examined a structurally similar compound (3-CH₂Cl), which inhibited inflammation in rats by binding to COX-2 and reducing inflammatory markers. The results indicated:
- Dosage : 500 mg/60 kg body weight.
- Inflammatory Markers :
- TNF-α levels decreased significantly (5.70 ± 1.04 × 10³ pg/mL, p < 0.001).
- IL-1β levels also showed a significant reduction (2.32 ± 0.28 × 10³ pg/mL, p < 0.001).
These findings support the hypothesis that compounds with similar functional groups can exert anti-inflammatory effects through comparable mechanisms .
While specific studies on the mechanism of action for this compound are scarce, insights can be drawn from related compounds:
- COX Inhibition : The inhibition of COX enzymes leads to reduced synthesis of prostaglandins, which are mediators of inflammation.
- NF-kB Pathway Modulation : Some studies suggest that these compounds may also affect NF-kB signaling pathways, crucial for the expression of various inflammatory genes.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling reactions followed by ester hydrolysis. For example, analogous trifluoromethylphenyl-containing benzoic acid derivatives are synthesized by coupling carboxylic acid intermediates with aminophenyl groups using activating agents like HATU or EDCl. Post-synthesis, purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol) and recrystallization (e.g., ethanol/water) are critical to achieving >95% purity. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and stoichiometric ratios (1:1.2 molar ratio of acid to amine) must be tightly controlled to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential for confirming the structure, particularly the trifluoromethyl group and carbamoyl linkage. High-resolution mass spectrometry (HRMS) validates the molecular formula, while infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch at ~1700 cm⁻¹). X-ray crystallography, though less common, can resolve crystal packing and dihedral angles in analogous compounds .
Advanced Research Questions
Q. How can molecular docking simulations predict the interaction of this compound with biological targets?
- Methodological Answer : Tools like AutoDock Vina ( ) enable high-throughput docking by calculating binding affinities and optimizing ligand conformations. The trifluoromethyl group’s hydrophobicity and electron-withdrawing effects can be modeled to assess interactions with hydrophobic pockets or hydrogen-bonding residues. Researchers should validate docking results with experimental assays (e.g., surface plasmon resonance) and compare scoring functions (e.g., Vina vs. Glide) to address false positives .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurities. Rigorous quality control (e.g., HPLC purity >98%) and standardized protocols (e.g., fixed cell lines for receptor-binding assays) are critical. Meta-analyses of literature data, focusing on structural analogs (e.g., ’s 2-(methyl(3-(trifluoromethyl)phenyl)amino)benzoic acid), can identify trends in bioactivity. Dose-response curves and off-target screening (e.g., kinase panels) further clarify specificity .
Q. How does the trifluoromethyl group influence physicochemical properties and target binding?
- Methodological Answer : The -CF₃ group enhances metabolic stability by resisting oxidative degradation and increases lipophilicity (logP ~2.5–3.0), improving membrane permeability. In docking studies, its strong electronegativity may disrupt π-π stacking or form halogen bonds with aromatic residues (e.g., Phe in enzyme active sites). Computational models (e.g., molecular dynamics simulations) can quantify these effects by comparing binding free energies of CF₃-substituted vs. non-fluorinated analogs .
Q. What computational methods predict the metabolic pathways of this compound?
- Methodological Answer : In silico tools like MetaSite or GLORY predict phase I/II metabolism by simulating cytochrome P450-mediated oxidation (e.g., hydroxylation at the benzene ring) and glucuronidation of the carboxylic acid group. Validation with in vitro hepatocyte assays and LC-MS/MS metabolite profiling is essential. For example, ’s metabolite data for benzoic acid derivatives highlights common biotransformations like amide hydrolysis or methyl ester cleavage .
Methodological Best Practices
Q. How can reproducibility in synthesis be ensured, particularly in optimizing reaction conditions?
- Methodological Answer : Documenting reaction parameters (temperature, solvent, catalyst loading) and using controlled environments (e.g., Schlenk lines for air-sensitive steps) are vital. For example, achieves consistent yields (~70–80%) by maintaining anhydrous dimethylformamide (DMF) and refluxing at 80°C for 12 hours. Reagent purity (e.g., >99% trifluoromethylphenylamine) and real-time monitoring (TLC or in situ IR) prevent deviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
